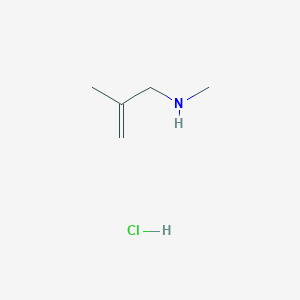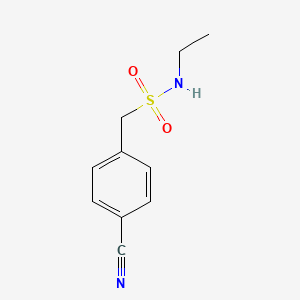![molecular formula C16H12F2N2O2 B2843903 N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941969-24-0](/img/structure/B2843903.png)
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as DF-MPJC, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological properties.
Applications De Recherche Scientifique
Optical Purity and Soluble Assemblies Detection
Research into optically pure anionic complexes of pyridinecarboxamide ligands has unveiled their potential in forming interesting extended structures, which range from discrete units to zigzag chains and honeycomb layers. These complexes, when synthesized with radical cation salts such as tetrathiafulvalene (TTF), exhibit unique layered structures and solution spectroscopic characteristics, indicating the formation of soluble assemblies that correspond to stoichiometry observed in solid-state structures (Chmel et al., 2011).
Concomitant Polymorphism
The study of pyridine-2,6-dicarboxamide derivatives has led to the discovery of concomitant polymorphism within a single space group, highlighting the substance's versatility in forming different polymorphic forms under the same conditions. This polymorphism, characterized by variations in conformations and packing due to intermolecular hydrogen bonding, underscores the compound's potential in crystal engineering and pharmaceutical applications (Özdemir et al., 2012).
New Polyamides Synthesis
The compound has been central in the synthesis of new polyamides, which incorporate the pyridyl moiety into their main chain. These polymers exhibit high yield and solubility in polar solvents, indicating potential applications in materials science and engineering (Faghihi & Mozaffari, 2008).
Anion Recognition and Sensing
Dicationic derivatives of pyridine-2,6-dicarboxamide have shown high affinity and selectivity for anion binding in solution, with significant implications for the design of anion sensors. The studies have revealed these compounds' ability to bind anions strongly and selectively, making them candidates for developing new sensory materials and technologies (Dorazco‐González et al., 2010).
Enantioselective Synthesis
Research into the enantioselective synthesis of piperidines from methylpyroglutamate using pyridine-2-carboxamide derivatives illustrates the compound's utility in creating optically active pharmaceutical intermediates. This work opens avenues for synthesizing chiral compounds with specific configurations, critical for the pharmaceutical industry (Calvez et al., 1998).
Mécanisme D'action
Target of Action
The primary target of N-(2,6-difluorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as Atogepant, is the calcitonin gene-related peptide (CGRP) receptor . CGRP is a neuropeptide that plays a crucial role in the pathophysiology of migraines .
Mode of Action
Atogepant acts as an antagonist of the CGRP receptor . By binding to these receptors, it inhibits the activity of CGRP, a molecule that has been implicated in the transmission of migraine pain .
Biochemical Pathways
The inhibition of CGRP receptors by Atogepant affects the pain signaling pathways associated with migraines . By blocking these receptors, Atogepant prevents the activation of these pathways by CGRP, thereby reducing the frequency and severity of migraine attacks .
Result of Action
The antagonistic action of Atogepant on CGRP receptors results in the prevention of episodic migraine headaches . It is administered once daily for preventative use, rather than abortive migraine therapy .
Propriétés
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-9-5-6-14-13(20-9)7-15(22-14)16(21)19-8-10-11(17)3-2-4-12(10)18/h2-7H,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFJLLPLSFAQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2843823.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2843827.png)
![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![(2E)-2-cyano-N-(3-methylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2843830.png)
![2-fluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2843833.png)
![Ethyl 4-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2843834.png)
![7-Methyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2843837.png)
![2-(2-Fluorophenoxy)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2843839.png)
![N-(2-fluorophenyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2843840.png)
![2-(2,5-dimethylbenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2843841.png)

![4-benzenesulfonamido-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}benzamide](/img/structure/B2843843.png)